Bisphenol A-d6

描述

Synthesis Analysis

The synthesis of Bisphenol A-d6 involves the reaction of [2H6]acetone with [2H6]phenol in the presence of deuterium chloride, yielding a high purity product characterized by a mixture of isotopomers. This method demonstrates efficient synthesis with excellent yield, making it a valuable technique for producing deuterated standards for analytical applications (Varelis & Balafas, 2000).

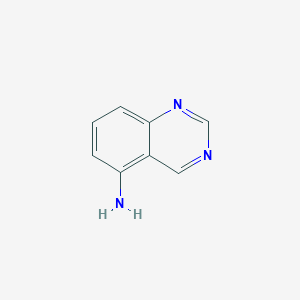

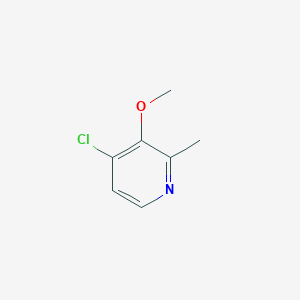

Molecular Structure Analysis

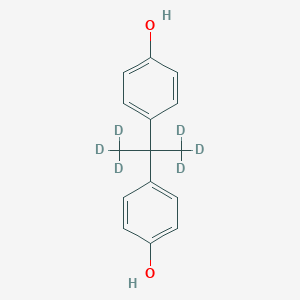

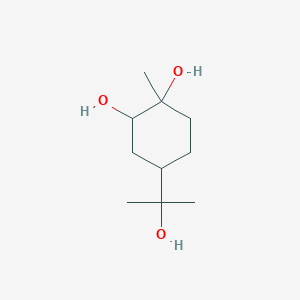

An in-depth understanding of Bisphenol A-d6's molecular structure is crucial for elucidating its interaction mechanisms and stability under various conditions. The structural analysis of Bisphenol A and its analogs, including BPA-d6, reveals significant insights into their chemical behavior and interaction potential with biological systems (Lim & Tanski, 2007).

Chemical Reactions and Properties

Bisphenol A-d6 participates in various chemical reactions, reflecting its active phenolic and alkyl groups. Its reactivity enables the formation of complex molecules and polymers, contributing to its widespread use in chemical synthesis and industrial applications. The electron acceptor properties of bisphenol analogs have been studied, providing a foundation for understanding the electronic interactions and conductivity of BPA-d6 derivatives (Yui et al., 1989).

Physical Properties Analysis

The physical properties of Bisphenol A-d6, such as its solubility, melting point, and vapor pressure, are essential for its handling and application in various industrial processes. Research focusing on the degradation and mineralization of BPA under simulated solar light irradiation sheds light on its environmental stability and the potential for photodegradation, highlighting the importance of understanding its physical behavior in environmental contexts (Wang et al., 2010).

Chemical Properties Analysis

The chemical properties of Bisphenol A-d6, including its reactivity with various organic and inorganic substrates, its role as a precursor for polymerization, and its interactions with biological molecules, are critical for its applications in materials science, environmental chemistry, and toxicology. Studies on the interaction of BPA's quinone metabolite with DNA and glutathione provide insights into its potential biological impacts and mechanisms of toxicity (Edmonds et al., 2004).

科学研究应用

代谢和动力学: BPA-d6 被人类快速结合和排泄,在低剂量口服吸收后导致体内负担低(Völkel et al., 2002)。口服会导致快速结合反应,并在 24 小时内将结合物大量完全消除到尿液中(Thayer et al., 2015)。它可以用作大鼠血清、组织、尿液和粪便中高灵敏度定量的给药材料,促进药代动力学研究(Twaddle et al., 2010).

内分泌系统相互作用: BPA-d6 及其同类物可以破坏多种核受体,从而可能干扰内分泌系统(Molina-Molina et al., 2013)。然而,它被认为是一种极弱的雌激素,对雌性大鼠的生殖发育、功能和行为没有显着影响(Sharpe, 2010).

暴露和吸收研究: 对 BPA-d6 的饮食暴露导致血清浓度高于口服一次性暴露,使其成为慢性暴露动物和人类中 BPA 浓度的更好预测指标(Sieli et al., 2011)。在汤中摄入不会通过人类的非代谢口腔组织增强吸收,从而产生较低的血清 BPA 浓度(Teeguarden et al., 2015).

分析方法开发: 已开发出分析人母体和脐带血清样本中游离和结合 BPA 的新方法(Kosarac et al., 2012)。这些方法对于了解 BPA 对人类健康的影响至关重要,尤其是在孕妇和胎儿等敏感人群中。

安全和危害

未来方向

There is ongoing research into the health effects of Bisphenol A and its derivatives, including Bisphenol A-d6. Studies have linked Bisphenol A to a range of diseases, including diabetes mellitus, obesity, cardiovascular disease, and various types of cancer . Future research will likely continue to explore these links and the mechanisms by which Bisphenol A exerts its effects.

属性

IUPAC Name |

4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584370 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol A-d6 | |

CAS RN |

86588-58-1 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86588-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)